3-Chlorotoluene-2,4,6-d3 CAS 1219803-79-8 properties
3-Chlorotoluene-2,4,6-d3 CAS 1219803-79-8 properties
Technical Monograph: 3-Chlorotoluene-2,4,6-d3 (CAS 1219803-79-8)
Executive Summary
3-Chlorotoluene-2,4,6-d3 (CAS 1219803-79-8) is a highly specialized, stable isotope-labeled derivative of 3-chlorotoluene (m-chlorotoluene). Characterized by the selective replacement of protium with deuterium at the 2, 4, and 6 positions of the benzene ring, this compound serves as a critical tool in analytical chemistry and drug metabolism and pharmacokinetics (DMPK) research.
Its primary utility lies in its role as an Internal Standard (IS) for the quantification of chlorotoluenes in environmental and biological matrices via Mass Spectrometry (GC-MS/LC-MS). Furthermore, the strategic placement of deuterium atoms at metabolically active sites (ortho and para positions relative to the functional groups) makes it a valuable probe for Kinetic Isotope Effect (KIE) studies, enabling researchers to elucidate metabolic pathways involving aromatic hydroxylation.
Physicochemical Profile
The following table contrasts the properties of the deuterated standard with its non-labeled parent compound. While chemical behavior remains largely identical, the isotopic mass shift is the defining feature for analytical differentiation.
| Property | 3-Chlorotoluene (Unlabeled) | 3-Chlorotoluene-2,4,6-d3 |
| CAS Number | 108-41-8 | 1219803-79-8 |
| Molecular Formula | C₇H₇Cl | C₇H₄D₃Cl |
| Molecular Weight | 126.58 g/mol | 129.60 g/mol |
| Isotopic Purity | Natural Abundance | ≥ 98 atom % D |
| Appearance | Colorless Liquid | Colorless Liquid |
| Density | 1.072 g/mL | ~1.09 g/mL (Estimated) |
| Boiling Point | 160–162 °C | 160–162 °C |
| Solubility | Insoluble in water; Soluble in EtOH, Ether | Insoluble in water; Soluble in EtOH, Ether |
| Flash Point | 50 °C (Closed Cup) | 50 °C (Closed Cup) |
Synthesis & Manufacturing Methodology
The synthesis of 3-Chlorotoluene-2,4,6-d3 requires precise regiochemical control to ensure deuterium incorporation exclusively at the 2, 4, and 6 positions. The most robust protocol utilizes m-toluidine as the starting material, leveraging the strong ortho/para directing power of the amino group to facilitate H/D exchange, followed by a Sandmeyer reaction to install the chlorine atom.
Protocol: Acid-Catalyzed Exchange & Sandmeyer Transformation
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H/D Exchange (Activation):
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Precursor: m-Toluidine (3-aminotoluene).
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Reagents: D₂O (Deuterium Oxide), DCl (Deuterium Chloride).
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Mechanism: The amino group at position 3 activates positions 2, 4, and 6 toward Electrophilic Aromatic Substitution. Heating in D₂O/acid facilitates rapid exchange of protons for deuterons at these specific sites.
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Intermediate: m-Toluidine-2,4,6-d3.
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Diazotization:
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Reagents: NaNO₂ (Sodium Nitrite), DCl/D₂O, 0–5 °C.[1]
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Process: The deuterated amine is converted into the diazonium salt. The use of deuterated acid is critical here to prevent back-exchange of the labile ring deuteriums during the acidic reaction conditions.
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Sandmeyer Reaction (Chlorination):
Synthesis Workflow Diagram
Figure 1: Synthetic pathway converting m-toluidine to 3-Chlorotoluene-2,4,6-d3 via regioselective H/D exchange and Sandmeyer chemistry.
Analytical Applications
A. Mass Spectrometry Internal Standard
In quantitative analysis, 3-Chlorotoluene-2,4,6-d3 serves as an ideal Internal Standard (IS).
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Mass Shift (+3 Da): The replacement of three hydrogens with deuterium increases the molecular ion mass by 3 units (m/z 126 → 129). This shift is sufficient to separate the IS signal from the analyte signal in SIM (Selected Ion Monitoring) modes without spectral overlap.
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Co-Elution: Being an isotopologue, it co-elutes with the analyte in gas chromatography (GC) and liquid chromatography (LC), correcting for matrix effects, injection variability, and detector drift in real-time.
B. Metabolic Stability & KIE Studies
In Drug Metabolism and Pharmacokinetics (DMPK), this compound is used to study metabolic "hot spots."
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Metabolic Pathways: 3-Chlorotoluene is typically metabolized via:
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Methyl Oxidation: Conversion to 3-chlorobenzyl alcohol (and subsequently benzoic acid).
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Ring Hydroxylation: Cytochrome P450-mediated oxidation at the electron-rich ortho and para positions.
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Deuterium Blockade: The C-D bond is significantly stronger than the C-H bond (Primary Kinetic Isotope Effect). By placing deuterium at positions 2, 4, and 6, researchers can block ring hydroxylation at these sites.
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Application: If metabolic clearance is significantly reduced in the deuterated analog compared to the parent, it confirms that ring hydroxylation at positions 2, 4, or 6 is the rate-determining step.
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Metabolic Blocking Logic
Figure 2: Schematic of Kinetic Isotope Effect (KIE) where deuteration at positions 2, 4, and 6 impedes CYP450-mediated ring hydroxylation.
Safety & Handling
Warning: While often used in small quantities for research, 3-Chlorotoluene derivatives possess significant toxicity profiles.
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GHS Classification:
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Flammable Liquid (Category 3): Keep away from heat/sparks.[3][4]
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Acute Toxicity (Inhalation/Skin): Harmful if inhaled.[3] Fatal in contact with skin (H310) is a classification for some chlorotoluenes; treat with extreme caution.[3]
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Aquatic Toxicity: Toxic to aquatic life with long-lasting effects.[3][4][5]
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Handling Protocol:
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PPE: Wear nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.
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Ventilation: Always handle inside a certified chemical fume hood.
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Storage: Store in a cool, dry place under inert atmosphere (Nitrogen or Argon) to prevent moisture ingress, although the C-D bonds are stable.
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References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7931, 3-Chlorotoluene. Retrieved from [Link]
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Organic Syntheses (1923). o-Chlorotoluene and p-Chlorotoluene (Sandmeyer Reaction Protocol). Org.[1][6] Synth. 1923, 3, 33. Retrieved from [Link]
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. nbinno.com [nbinno.com]
- 3. cpachem.com [cpachem.com]
- 4. lobachemie.com [lobachemie.com]
- 5. 3-Chlorotoluene | C7H7Cl | CID 7931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. WO2016103722A1 - Vitamin d3 derivatives and pharmaceutical use thereof - Google Patents [patents.google.com]
